beta-Hydroxyparaconic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6O5 |
|---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8) |
InChI Key |
VCYINFNRMDFDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC1(C(=O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Organic Transformations of Beta Hydroxyparaconic Acid
Strategies for Beta-Hydroxyparaconic Acid Synthesis
The synthesis of this compound can be approached by considering general synthetic routes to its core structure, the beta-hydroxy carboxylic acid moiety, and by specific derivatization from its natural precursors.
Chemical Routes to Beta-Hydroxy Carboxylic Acids
The synthesis of β-hydroxy carboxylic acids and their ester derivatives is a well-established area of organic chemistry, with several reliable methods that could be adapted for complex structures. These routes typically involve the formation of a carbon-carbon bond adjacent to a carbonyl group, followed by the introduction of a hydroxyl group at the beta position.
Key synthetic strategies include:
Reformatsky Reaction: An efficient method involves a copper-catalyzed Reformatsky reaction, where carbonyl compounds react with ethyl iodoacetate to yield β-hydroxy esters in excellent yields under mild conditions. organic-chemistry.org
Aldol (B89426) Reactions: Boron-mediated aldol reactions provide a pathway to selectively synthesize β-hydroxy carboxylic acids. organic-chemistry.org By using specific ligands, boron promoters can be formed that facilitate the selective formation of a carboxylic acid enolate, which then reacts with an aldehyde. organic-chemistry.org
Epoxide Carboxylation: The light-driven, ring-opening carboxylation of epoxides with carbon dioxide (CO2) can produce β-hydroxy acids. oup.com This method proceeds through a single electron transfer (SET) mechanism. oup.com Similarly, cobalt-catalyzed carbonylative ring-opening of terminal epoxides in the presence of carbon monoxide is another effective route to β-hydroxy esters. organic-chemistry.org
Nitrile Hydrolysis: Chiral β-hydroxy nitriles can be produced with high optical purity through enzymatic reduction. organic-chemistry.org These nitriles can subsequently be hydrolyzed, often using nitrilase enzymes, to form the corresponding chiral β-hydroxy carboxylic acids. organic-chemistry.org
| Synthetic Method | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|
| Reformatsky Reaction | Carbonyl Compound, Ethyl Iodoacetate | Copper (Cu) | β-Hydroxy Ester |
| Aldol Reaction | Carboxylic Acid, Aldehyde | Boron Compounds (e.g., BH3·SMe2), DBU | β-Hydroxy Carboxylic Acid |
| Epoxide Carboxylation | Aryl Epoxide, CO2 | Photocatalyst | β-Hydroxy Acid |
| Nitrile Hydrolysis | β-Hydroxy Nitrile | Nitrilase Enzyme | β-Hydroxy Carboxylic Acid |
Derivatization from Precursors and Analogues
The most prominent route to this compound is through the biological or enzymatic transformation of its direct precursor, itaconic acid. Itaconic acid is a key metabolite in certain fungi, such as species from the Ustilago and Aspergillus genera. researchgate.netmdpi.com
In engineered microbial systems, itaconic acid is converted into 2-hydroxyparaconic acid. researchgate.net This transformation is catalyzed by a P450 monooxygenase enzyme, specifically Cyp3, which hydroxylates the itaconate molecule, leading to subsequent intramolecular cyclization to form the gamma-lactone ring of 2-hydroxyparaconic acid. researchgate.netresearchgate.net This biosynthetic pathway is a highly specific method for producing the compound, often co-producing itatartaric acid through subsequent hydrolysis. researchgate.net Research has focused on optimizing fermentation conditions and metabolic engineering to increase the specificity and yield of 2-hydroxyparaconic acid from glucose and other carbon sources. researchgate.net
Reaction Mechanisms and Pathways Involving this compound
As a functionalized lactone, this compound undergoes a variety of organic transformations characteristic of both esters and hydroxy-carboxylic acids.
Lactone Hydrolysis and Formation
Lactones exist in equilibrium with their corresponding open-chain hydroxy acids in the presence of water. This compound, a γ-lactone, undergoes a reversible hydrolysis reaction to form itatartaric acid. researchgate.netresearchgate.net
The reaction is an equilibrium between the cyclic ester (lactone) and the linear dihydroxy dicarboxylic acid. wikipedia.org
Formation (Lactonization): The formation of the lactone from itatartaric acid is an intramolecular esterification. This cyclization is generally favorable for forming five-membered γ-lactones. wikipedia.org
Hydrolysis: The ring-opening of the lactone is typically achieved by hydrolysis under neutral, acidic, or basic conditions. wikipedia.orgresearchgate.net Base-catalyzed hydrolysis, in particular, effectively breaks the ester linkage to yield the carboxylate salt of the parent compound. researchgate.net Specific enzymes can also catalyze this reaction with high efficiency. For instance, a 2-hydroxyparaconate (2-HP) lactonase, discovered in Pseudomonas aeruginosa, catalyzes the cleavage of 2-hydroxyparaconic acid to itatartarate. researchgate.net
| Reaction | Reactant | Product | Conditions/Catalyst |
|---|---|---|---|
| Lactone Hydrolysis | This compound | Itatartaric Acid | Water (acid/base catalysis), 2-HP Lactonase |
| Lactonization | Itatartaric Acid | This compound | Acid catalyst, removal of water |
Esterification Reactions
The carboxylic acid group of this compound (or its ring-opened form, itatartaric acid) can undergo esterification with an alcohol, typically in the presence of an acid catalyst. The most common method is the Fischer esterification. masterorganicchemistry.com
The mechanism for Fischer esterification involves several equilibrium steps: masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
This reaction can be applied to form a variety of ester derivatives from this compound, modifying its chemical properties for different applications.
Oxidation Pathways
The structure of this compound contains a secondary alcohol group (upon ring-opening to itatartaric acid), which is susceptible to oxidation. A relevant biochemical pathway is beta-oxidation, the process by which fatty acids are broken down. wikipedia.org A key step in this pathway is the oxidation of an L-β-hydroxyacyl-CoA to β-ketoacyl-CoA, a reaction catalyzed by a dehydrogenase enzyme using NAD+ as an oxidant. wikipedia.org
Applying this principle to this compound's open-chain form, itatartaric acid, the β-hydroxyl group could be oxidized to a β-keto group. This transformation would yield a β-keto dicarboxylic acid, a highly functionalized molecule. This type of oxidation is a fundamental transformation in metabolic pathways and can be achieved chemically using various oxidizing agents that target secondary alcohols. wikipedia.orgnih.gov The reverse of this process is also significant, as seen in reverse β-oxidation (rBOX) pathways, which are engineered for the production of chemicals and involve the reduction of a keto group to a hydroxyl group. nih.gov
Dehydration Reactions
Dehydration reactions of this compound can lead to the formation of unsaturated derivatives or anhydride (B1165640) structures. The outcome of the dehydration is highly dependent on the reaction conditions, particularly the catalyst and temperature.
Acid-catalyzed dehydration is a common method for removing hydroxyl groups. In the case of γ-hydroxy amides, treatment with strong acids can lead to cyclodehydration to form γ-lactams, while weaker acids can result in cyclodeamination to form γ-lactones. wiley.com For γ-hydroxy lactones like this compound, acid-catalyzed dehydration would likely involve the elimination of the hydroxyl group to form a carbon-carbon double bond. Theoretical studies on the acid-catalyzed dehydration of 4-hydroxy-6-methyl lactone have shown that the reaction is more favorable in solvents like tetrahydrofuran (B95107) (THF) compared to water, with a lower activation energy barrier. rsc.org
The dehydration of itaconic acid, a related dicarboxylic acid, can yield either itaconic anhydride or citraconic anhydride depending on the conditions. Heating itaconic acid in the presence of an alkane sulfonic acid can lead to high yields of the corresponding anhydrides. tandfonline.com This suggests that intramolecular dehydration of the dicarboxylic acid form of this compound (itatartaric acid) could be a route to forming the lactone ring of this compound itself. Indeed, itatartaric acid is known to be the hydrolysis product of 2-hydroxyparaconic acid. researchgate.net
The following table outlines potential dehydration reactions based on studies of similar compounds.
| Starting Compound | Reaction Type | Potential Product(s) | Notes |
| This compound | Intramolecular Dehydration | Unsaturated paraconic acid derivatives | Elimination of the hydroxyl group to form a C=C double bond. |
| Itatartaric Acid | Intramolecular Dehydration | This compound | Formation of the lactone ring. |
| Itaconic Acid | Dehydration | Itaconic Anhydride, Citraconic Anhydride | Dependent on reaction conditions. tandfonline.com |
Carbon-Carbon Bond Fission Mechanisms
The carbon-carbon bonds within the structure of this compound can be cleaved under specific conditions, leading to smaller molecular fragments. The γ-butyrolactone core provides a template for understanding these fission mechanisms.
One common mechanism for C-C bond cleavage in lactones involves radical reactions. For example, the synthesis of γ-butyrolactones from allylic alcohols using the CO₂ radical anion involves a radical hydrocarboxylation followed by cyclization. uni-duesseldorf.de Conversely, radical-mediated cleavage of the lactone ring could occur.
Oxidative cleavage is another pathway for C-C bond fission. Palladium-catalyzed cyclization of allylic 2-alkynoates to α-alkylidene-γ-butyrolactones involves the oxidative cleavage of a carbon-palladium bond. rsc.org While this is a synthetic example, it demonstrates the susceptibility of bonds within the lactone ring system to cleavage under oxidative conditions.
In the context of biomass upgrading, catalytic strategies are often employed to selectively cleave C-C and C-O bonds. For instance, the hydrodeoxygenation of sorbitol can lead to C-C bond cleavage, resulting in smaller molecules. The choice of metal catalyst (e.g., Pd, Pt) and support can influence the selectivity towards C-O versus C-C bond scission. unh.edu
Synthesis of this compound Derivatives
The functional groups of this compound make it a valuable starting material for the synthesis of a range of derivatives, including polymeric precursors and specific chemical intermediates.
This compound and its derivatives are promising monomers for the synthesis of bio-based polymers. The presence of a vinyl group and two carboxylic acid groups in the related itaconic acid allows it to be polymerized through both polycondensation and free-radical polymerization. researchgate.net Notably, 2-hydroxyparaconic acid has been identified as a primary oxidation product during the free-radical polymerization of itaconic acid, suggesting its potential role and reactivity in such polymerization systems. researchgate.netresearchgate.net
The lactone ring of this compound can undergo ring-opening polymerization (ROP) to produce polyesters. The ROP of lactones is a well-established method for producing biodegradable polymers. For example, two molecules of lactic acid can be dehydrated to form the cyclic lactone, lactide, which is then polymerized to polylactide (PLA). wikipedia.org Similarly, this compound could potentially be converted to a dilactone or other cyclic ester suitable for ROP.
The synthetic possibilities for itaconic acid derivatives in polymerization are diverse, leading to polyesters with applications in medical fields, resins, and coatings. mdpi.com The inclusion of the hydroxyl group in this compound offers a further point for functionalization or cross-linking in the resulting polymers.
The chiral structure of this compound makes it an attractive starting material for the enantioselective synthesis of complex molecules like pheromones. Frontalin (B1251666), an aggregation pheromone of several beetle species, is a bicyclic acetal (B89532) that has been synthesized from various chiral precursors, including lactones.
For example, a formal synthesis of (-)-frontalin (B1251542) has been achieved from α-D-isosaccharino-1,4-lactone, a compound with structural similarities to this compound. osti.gov The synthesis of both enantiomers of frontalin has also been reported using Katsuki-Sharpless asymmetric epoxidation as a key step, highlighting the importance of controlling stereochemistry. acs.org
A general retrosynthetic analysis for frontalin often involves the internal acetalization of a dihydroxyketone intermediate. This intermediate can be accessed from a chiral lactone through a series of steps including reduction, olefination, and oxidation. Given the functionalities present in this compound (lactone, hydroxyl, carboxylic acid), it is conceivable that it could be converted to a suitable dihydroxyketone precursor for frontalin synthesis through a sequence of selective reductions and carbon-carbon bond-forming reactions.
Biosynthesis and Metabolic Pathways of Beta Hydroxyparaconic Acid
Natural Occurrence and Isolation from Biological Sources
Beta-hydroxyparaconic acid has been identified as a metabolite in both fungal and plant species. Its presence underscores the diverse metabolic capabilities of these organisms.
The fungus Ustilago maydis, a well-known producer of itaconic acid, also synthesizes and secretes other organic acids, including 2-hydroxyparaconic acid, which is an alternative name for this compound. mdpi.comresearchgate.netnih.govmdpi.com The production of this compound is part of a broader metabolic network that includes itaconic acid, malate, and succinate. mdpi.com While Aspergillus terreus is a primary industrial producer of itaconic acid, the direct production of this compound by this fungus is less documented in comparison to Ustilago species. nih.govresearchgate.netresearchgate.netfrontiersin.org However, given the shared precursor, the potential for its formation as a minor byproduct or under specific fermentation conditions remains an area of interest.
Table 1: Fungal Sources of this compound
| Fungal Species | Compound Detected | Associated Metabolites |
| Ustilago maydis | 2-Hydroxyparaconic acid | Itaconic acid, Malic acid, Succinic acid |
| Ustilago cynodontis | 2-Hydroxyparaconic acid | Itaconic acid, Itatartaric acid |
This compound has been identified as a constituent in extracts of the plant Lilium candidum, commonly known as the Madonna lily. This finding highlights the presence of this organic acid in the plant kingdom, suggesting a potential biosynthetic pathway that may be analogous to or distinct from the fungal pathways. The precise metabolic role and biosynthetic route of this compound in Lilium candidum are subjects for further investigation.
Enzymatic Pathways Leading to this compound Production
The formation of this compound is a result of the enzymatic modification of itaconic acid. This bioconversion is a key step in the metabolic fate of itaconate in certain organisms.
In fungal systems, particularly in Ustilago species, this compound is synthesized directly from itaconic acid through a hydroxylation reaction. nih.govnih.gov
The hydroxylation of itaconic acid to form 2-hydroxyparaconic acid is catalyzed by a specific cytochrome P450 monooxygenase, designated as Cyp3. nih.govresearchgate.netnih.gov This enzyme facilitates the introduction of a hydroxyl group onto the itaconate molecule. Overexpression of the cyp3 gene in itaconate-producing strains of Ustilago cynodontis has been shown to significantly enhance the conversion of itaconic acid into 2-hydroxyparaconic acid. nih.govnih.gov Conversely, the deletion of the cyp3 gene leads to a decrease or absence of 2-hydroxyparaconic acid production, confirming the crucial role of this enzyme in the biosynthetic pathway. nih.govnih.gov
The biosynthesis of this compound is part of a metabolic cascade that can extend to further downstream products. The established sequence in Ustilago species begins with itaconic acid, which is then converted to 2-hydroxyparaconic acid by the action of Cyp3. researchgate.net Subsequently, 2-hydroxyparaconic acid can be further metabolized to itatartaric acid. nih.govnih.gov While the enzymatic conversion of 2-hydroxyparaconic acid to itatartarate is proposed, the specific enzyme responsible for this step is still under investigation, with some studies suggesting the possibility of spontaneous hydrolysis. nih.gov
Table 2: Enzymatic Steps in this compound Biosynthesis
| Precursor | Enzyme | Product |
| Itaconic Acid | P450 Monooxygenase (Cyp3) | 2-Hydroxyparaconic Acid |
| 2-Hydroxyparaconic Acid | (Proposed) | Itatartaric Acid |
Microbial Production and Metabolic Engineering for Beta Hydroxyparaconic Acid
Fermentation Processes for Bio-based Production
The bio-production of beta-hydroxyparaconic acid is primarily established in fungal systems, where it is synthesized as a byproduct or a targeted derivative of itaconic acid metabolism.
The production of this compound, specifically the (S)-2-hydroxyparaconate enantiomer, has been reported in fungi belonging to the Ustilaginaceae family, notably Ustilago maydis and Ustilago cynodontis. researchgate.netnih.gov These fungi are natural producers of itaconic acid, and under certain conditions, can further convert it to (S)-2-hydroxyparaconate.
In Ustilago maydis, itaconic acid is converted to (S)-2-hydroxyparaconate by the action of a cytochrome P450 monooxygenase enzyme, Cyp3. researchgate.net Similarly, Ustilago cynodontis has been identified as a producer of (S)-2-hydroxyparaconate. nih.govrwth-aachen.de Fermentation processes for these fungi are typically conducted under aerobic conditions with a controlled supply of a carbon source, such as glucose or glycerol (B35011). researchgate.netnih.gov Nitrogen limitation is a crucial factor that often triggers the production of secondary metabolites like itaconic acid and its derivatives in Ustilago species.
Research has demonstrated the co-production of itaconic acid and (S)-2-hydroxyparaconate in fed-batch fermentations. For instance, a morphologically engineered strain of Ustilago cynodontis was able to produce 9.3 g/L of (S)-2-hydroxyparaconate alongside 21 g/L of itaconic acid at a pH of 3.8. nih.gov The use of different carbon sources can influence the product spectrum. For example, glycerol has been shown to result in a higher specificity towards itaconic acid derivatives like 2-hydroxyparaconate compared to glucose. nih.gov
| Strain | Condition | (S)-2-hydroxyparaconate Titer (g/L) | Reference |
|---|---|---|---|
| Engineered Ustilago cynodontis | Pulsed fed-batch, pH 3.8 | 9.3 | nih.gov |
Currently, there is no scientific literature available describing the direct fermentation of this compound in bacterial systems such as Escherichia coli or Pseudomonas putida. Research in these organisms for the production of related hydroxy acids has predominantly focused on compounds like 3-hydroxypropionic acid.
Similar to bacterial systems, there is a lack of published research on the direct production of this compound through fermentation using yeast, including the widely used industrial host Saccharomyces cerevisiae. The metabolic engineering of yeast for organic acid production has largely centered on other compounds such as 3-hydroxypropionic acid.
Analytical Methodologies in Beta Hydroxyparaconic Acid Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for determining the molecular structure of beta-hydroxyparaconic acid by analyzing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of this compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.
In ¹H NMR, the chemical shift, integration, and multiplicity of each signal reveal the electronic environment, number, and neighboring protons for each unique hydrogen atom in the molecule. For this compound, distinct signals are expected for the protons on the lactone ring and the carboxylic acid side chain. Two-dimensional NMR techniques, such as HSQC, can be used to correlate protons with their directly attached carbons, confirming assignments.
While specific experimental data for this compound is not widely published, expected chemical shifts can be estimated based on the analysis of structurally similar compounds like other substituted γ-butyrolactones and hydroxy acids.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical chemical shift ranges for the functional groups present.
| Atom Position (See Structure) | Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Hα | ¹H | 4.5 - 4.8 | Doublet of Doublets | Coupled to Hβ and protons on C5. Deshielded by adjacent oxygen atom. |
| Hβ | ¹H | 4.2 - 4.5 | Multiplet | Coupled to Hα and Hγ. Deshielded by hydroxyl group. |
| Hγ | ¹H | 3.0 - 3.4 | Multiplet | Coupled to Hβ and protons on C5. |
| H5 (diastereotopic) | ¹H | 2.5 - 2.9 | Multiplets | Protons on the same carbon are inequivalent and couple to each other and Hα/Hγ. |
| C2 (Lactone C=O) | ¹³C | 175 - 180 | Singlet | Typical range for a lactone carbonyl carbon. |
| C3 (C-OH) | ¹³C | 65 - 75 | Singlet | Carbon attached to a hydroxyl group. |
| C4 (C-COOH) | ¹³C | 45 - 55 | Singlet | Aliphatic carbon attached to a carboxyl group. |
| C5 (CH₂) | ¹³C | 30 - 40 | Singlet | Aliphatic methylene (B1212753) carbon in the lactone ring. |
Structure for Atom Position Reference:
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
The key structural features of this compound that can be identified with FTIR are the hydroxyl (-OH) group, the carboxylic acid group (-COOH), and the five-membered lactone ring. The spectrum of the closely related γ-butyrolactone shows a very strong and characteristic carbonyl (C=O) absorption band around 1770 cm⁻¹. nih.govchemicalbook.comnist.gov For this compound, this lactone carbonyl peak would be present along with absorptions for the additional hydroxyl and carboxylic acid moieties. The carboxylic acid group is identifiable by a broad O-H stretch and a separate C=O stretch.
Table 2: Expected FTIR Absorption Bands for this compound Data are based on characteristic frequencies for the functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H Stretch | Hydroxyl Group (-OH) | Broad, Medium |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong |
| ~1770 | C=O Stretch | γ-Lactone | Strong, Sharp |
| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| ~1250 | C-O Stretch | Carboxylic Acid / Lactone | Medium |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for isolating this compound from complex mixtures and for its quantification. The choice of method depends on the sample matrix and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing polar, non-volatile organic acids like this compound in aqueous samples. sigmaaldrich.com The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For polar organic acids, reversed-phase HPLC is frequently used. scioninstruments.com A modified C18 column that is stable in highly aqueous mobile phases (e.g., an AQ-C18) is often employed to achieve sufficient retention of these hydrophilic compounds. sigmaaldrich.com The mobile phase is typically an acidified aqueous solution (e.g., using formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. nih.gov Detection is commonly achieved using a UV detector, which measures the absorbance of the carboxyl group at a low wavelength (around 210 nm). scioninstruments.comub.edu When higher specificity and sensitivity are required, HPLC can be coupled to a mass spectrometer (LC-MS). mdpi.com
Table 3: Typical HPLC-UV Method for Organic Acid Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18-AQ (e.g., 250 mm x 4.6 mm, 5 µm) | Provides retention for polar analytes in highly aqueous mobile phases. |
| Mobile Phase | 25 mM Potassium Phosphate Buffer, pH 2.5 | Acidic pH suppresses ionization of the carboxyl group for better retention and peak shape. |
| Flow Rate | 0.8 mL/min | Controls the speed of the separation and analysis time. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Volume of sample introduced for analysis. |
| Detector | UV Absorbance at 210 nm | Detects the carboxyl functional group common to organic acids. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to separate and identify volatile and thermally stable compounds. Because this compound is a polar molecule with low volatility, it cannot be analyzed directly by GC. It must first undergo a chemical derivatization step to convert its polar functional groups (hydroxyl and carboxyl) into less polar, more volatile substitutes. libretexts.orgnih.gov
The most common derivatization method is silylation. youtube.comrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the -OH and -COOH groups with trimethylsilyl (B98337) (TMS) groups. youtube.comwiley.com This process yields a TMS-ether and a TMS-ester, respectively, making the molecule volatile enough for GC analysis. gcms.cz Once separated by the GC column, the derivatized molecule is fragmented and detected by the mass spectrometer, providing a unique mass spectrum that can be used for structural confirmation and identification of degradation products.
Table 4: Typical Protocol for GC-MS Analysis via Silylation
| Step | Procedure / Condition | Purpose |
|---|---|---|
| 1. Sample Prep | Evaporate aqueous sample to complete dryness under nitrogen stream. | Water interferes with and consumes the silylation reagent. unina.it |
| 2. Derivatization | Add pyridine (B92270) and a silylation reagent (e.g., BSTFA with 1% TMCS). Heat at 60-70 °C for 30-60 minutes. | To convert non-volatile -OH and -COOH groups into volatile TMS-ethers and TMS-esters. youtube.comwiley.com |
| 3. GC Separation | Column: DB-5ms or HP-5ms (non-polar). Oven Program: Start at 70°C, ramp to 280°C. | To separate the derivatized analyte from other components in the sample based on boiling point. |
| 4. MS Detection | Ionization: Electron Impact (EI) at 70 eV. Scan Range: 50-650 m/z. | To generate a reproducible fragmentation pattern for compound identification. |
Advanced Analytical Approaches in Metabolomics
In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, advanced analytical platforms are used to detect and quantify compounds like this compound. These approaches are critical for understanding its role in metabolic pathways.
LC-MS-based metabolomics is a cornerstone of this field due to its high sensitivity, broad coverage, and suitability for analyzing polar compounds without derivatization. nih.govnih.gov Untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover unexpected changes related to a specific condition. In such an experiment, this compound could be identified by matching its accurate mass and retention time to a chemical database. chemrxiv.org
Targeted metabolomics focuses on measuring a predefined group of metabolites with high accuracy and precision. researchgate.net If this compound were a known biomarker, a targeted LC-MS/MS method would be developed for its absolute quantification. This involves using a stable isotope-labeled internal standard and optimizing the mass spectrometer to monitor specific parent-daughter ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. shimadzu.com These metabolomic approaches allow researchers to profile organic acids in various biological fluids, providing insights into metabolic status and disease processes. creative-proteomics.comnih.govmdpi.com
Mass Spectrometry-Based Metabolite Identification
Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of metabolites in complex biological samples. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides high sensitivity and selectivity for analyzing compounds such as this compound. The process involves separating the compound from a mixture, ionizing it, and then measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.
In a typical LC-MS/MS workflow for identifying this compound, a sample extract from a microbial culture would first be injected into an LC system. The LC column, often a reversed-phase column like a C18, separates compounds based on their physicochemical properties. As this compound elutes from the column at a specific retention time, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization method for this type of polar organic acid, and it can be operated in either positive or negative ion mode. nih.gov In negative ESI mode, the molecule loses a proton to form a deprotonated molecular ion [M-H]⁻.
This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is akin to a structural fingerprint. For a carboxylic acid, common fragmentation patterns include the loss of water (a neutral loss of 18 Da) and the loss of a carboxyl group (a neutral loss of 44 Da as CO₂). libretexts.org Specifically for a beta-hydroxy acid, fragmentation can be diagnostic, often involving ring-opening and subsequent losses that reveal the structure of the molecule. nih.gov By analyzing these specific mass transitions and comparing them to spectral databases or a purified analytical standard, a confident identification of this compound can be made.
Table 1: Key Mass Spectrometric Parameters for this compound Identification
Integrated Multi-Omics Approaches in Microbial Metabolism Studies
Understanding the complete biological context of a metabolite like this compound within a microorganism requires looking beyond the compound itself. Integrated multi-omics approaches provide a holistic view by combining data from different layers of biological information: genomics, transcriptomics, proteomics, and metabolomics. This systems-level analysis is crucial for elucidating the metabolic pathways, regulatory networks, and physiological roles of specific compounds. nih.gov
For instance, in the study of a fungus known to produce this compound, such as Aspergillus terreus, a multi-omics strategy can connect the production of this metabolite to its underlying genetic and enzymatic machinery. nih.gov The process begins with genomics , where the organism's entire DNA sequence is analyzed to identify potential biosynthetic gene clusters (BGCs). nih.gov These clusters contain genes encoding the enzymes responsible for synthesizing the compound.
Transcriptomics (analyzing RNA) then reveals which of these genes are actively being expressed under specific conditions that favor this compound production. This is followed by proteomics (analyzing proteins), which confirms that these expressed genes are translated into functional enzymes and quantifies their abundance. Finally, metabolomics (analyzing metabolites) measures the concentration of this compound itself, along with its precursors and related pathway intermediates, such as itaconic acid. nih.govaau.dk
By integrating these datasets, researchers can build comprehensive models of metabolic pathways. For example, a multi-omics study could reveal that under certain nutrient limitations, the expression of a specific P450 monooxygenase gene is upregulated, leading to an increase in the corresponding enzyme and a subsequent rise in the conversion of itaconic acid to (S)-2-hydroxyparaconate. aau.dk This integrated approach not only confirms the biosynthetic pathway but also uncovers the regulatory mechanisms that control it, providing valuable targets for metabolic engineering to enhance or eliminate the production of this compound. nih.govresearchgate.net
Table 2: Example of an Integrated Multi-Omics Study Design for this compound
Applications in Advanced Materials and Chemical Synthesis Non Medical
Role as a Building Block for Bio-based Polymers
The push towards a circular economy and sustainable technologies has spurred research into bio-based polymers. Beta-Hydroxyparaconic acid serves as a valuable monomer in this context, offering a renewable alternative to petroleum-based feedstocks for the synthesis of various polymers.
This compound's structure, containing both a hydroxyl and a carboxylic acid group, makes it a suitable precursor for the synthesis of polyesters through polycondensation reactions. The general reaction for polyester (B1180765) formation involves the reaction of a diol with a diacid. libretexts.org While specific research detailing the polymerization of this compound into polyesters is limited, its analogous structure to other hydroxy acids suggests its potential in creating polyesters with unique properties, potentially including biodegradability and biocompatibility. The synthesis of aliphatic polyesters from diacids and diols can be achieved using inorganic acid catalysts, yielding polymers with varying molecular weights and melt viscosities depending on the specific monomers and reaction conditions. nih.gov
The synthesis of polyacrylates typically involves the polymerization of acrylic acid esters. researchgate.net Although direct polymerization of this compound into polyacrylates is not a standard route, its derivatives could potentially be functionalized to incorporate acrylate (B77674) moieties, thereby enabling their participation in acrylate polymerization. Further research is needed to explore the modification of this compound for this purpose.
Unsaturated polyester resins (UPRs) are widely used thermosetting polymers, typically formed by the condensation reaction of unsaturated dibasic acids or anhydrides with diols. kompozit.org.tr These resins are then cross-linked with a vinyl monomer, such as styrene. kompozit.org.tr There is a growing interest in utilizing bio-derived molecules to produce more sustainable UPRs. nih.gov Bio-derived di-acids like itaconic acid are being explored as replacements for traditional petroleum-based monomers. epo.orgmdpi.com Given its structure, this compound or its derivatives could potentially be incorporated into UPR formulations to impart specific properties. For instance, the inclusion of itaconate esters as reactive unsaturations in the resin has been shown to be a viable strategy. epo.org The properties of UPRs synthesized from various bio-derived platform molecules, such as itaconic, succinic, and fumaric acids, have been shown to vary based on the starting monomers, offering a range of applications. nih.gov
Table 1: Properties of Unsaturated Polyester Resins from Bio-Derived Di-acids
| Property | Poly(propylene itaconate) (PPI) | Poly(butylene itaconate) (PBI) | Poly(butylene fumarate) (PBFu) |
|---|---|---|---|
| Number Average Molecular Weight (MN) | 480 - 477,000 g/mol | Data not available | Data not available |
| Glass Transition Temperature (Tg) | -30.1 to -16.6 °C | Data not available | Data not available |
Data derived from studies on UPEs from various bio-derived di-acids. nih.gov
The concept of a circular economy is driving innovation in the recycling and upcycling of plastic waste. researchgate.net Bio-upcycling, which utilizes microbial processes to convert plastic waste into value-added chemicals, is a promising approach. researchgate.netmdpi.com While direct evidence of bio-upcycling of high-performance polymers to this compound is not yet available, research has demonstrated the conversion of plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), into other valuable bioplastics like polyhydroxyalkanoates (PHAs). mdpi.com This indicates the potential for developing engineered microbial pathways to produce a wider range of bio-based chemicals, including paraconic acid derivatives, from plastic waste streams in the future.
Advanced Chemical Synthesis Applications
The unique stereochemistry and functionality of this compound make it a valuable chiral building block in specialized organic synthesis.
Chiral molecules are of great importance in the synthesis of fine chemicals and pharmaceuticals. Beta-hydroxy acids, in general, are recognized as key intermediates in asymmetric synthesis. nih.govmagtech.com.cn The stereocenters present in this compound can be utilized to control the stereochemistry of subsequent reactions, making it a valuable starting material for the synthesis of complex, enantiomerically pure molecules. Chiral hydroxamic acid ligands, for example, have been shown to be highly effective in the asymmetric synthesis of natural products. mdpi.com While specific, large-scale applications of this compound as a precursor in specialized organic synthesis are still under exploration, its potential as a chiral synthon is significant.
Biochemical Roles and Ecological Interactions (Non-Human Specific)
The production of organic acids by microorganisms is a widespread phenomenon with significant ecological implications. nih.govsemanticscholar.org
Microbial production of various organic acids, including hydroxy acids, is a key area of industrial biotechnology. bipublication.com While the specific microbial pathways for the de novo biosynthesis of this compound are not extensively detailed in current literature, the production of other lactones and hydroxy acids by microorganisms is well-documented. mdpi.com For instance, lactones, which are structurally related to paraconic acid, are produced by various microorganisms and play roles as flavor and fragrance compounds. mdpi.com The microbial production of organic acids often serves various ecological functions, such as influencing microbial competition and mediating interactions between microorganisms and their environment. Further research into the microbial synthesis of this compound could reveal its specific roles in microbial communities and its potential for biotechnological production.
Microbial Growth Inhibition Studies in Model Organisms (e.g., Pseudomonas putida, Candida albicans)
No publicly available data exists on the minimum inhibitory concentrations (MICs) or zone of inhibition studies for this compound against Pseudomonas putida or Candida albicans.
Biochemical Signaling in Microbial Interactions
There is no available research to suggest a role for this compound as a signaling molecule in microbial communication, such as in quorum sensing or other intercellular signaling pathways.
Theoretical and Computational Studies of Beta Hydroxyparaconic Acid
Molecular Modeling and Structural Analysis
Currently, there are no specific molecular modeling or detailed structural analysis studies published for beta-Hydroxyparaconic Acid. Such a study would typically involve the use of computational methods to determine the most stable three-dimensional conformations of the molecule. Key structural parameters that would be determined include:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The rotational angles around a chemical bond.
This information is fundamental to understanding the molecule's shape and how it might interact with other molecules.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
There is no available literature detailing quantum chemical calculations, such as those using Density Functional Theory (DFT), specifically for this compound. If such studies were to be conducted, they would provide critical insights into the molecule's electronic properties, including:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity.
Electron Density Distribution: Mapping of how electrons are distributed across the molecule, highlighting electron-rich and electron-poor regions.
Electrostatic Potential Maps: Visualization of the electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack.
These calculations would be invaluable for predicting the reactivity and spectroscopic properties of this compound.
Reaction Pathway Simulations and Mechanistic Insights
To date, no reaction pathway simulations or detailed mechanistic studies for reactions involving this compound have been published. This type of computational investigation is crucial for understanding how the molecule is formed and how it behaves in chemical reactions. Key aspects that would be explored include:
Transition State Geometries and Energies: Identifying the high-energy structures that molecules pass through during a reaction.
Reaction Energy Profiles: Plotting the energy changes that occur as reactants are converted into products.
Mechanistic Pathways: Elucidating the step-by-step process of a chemical reaction.
Such simulations would provide a molecular-level understanding of the reactivity of this compound.
Degradation and Stability Research of Beta Hydroxyparaconic Acid
Chemical Degradation Pathways
The primary chemical degradation pathway for beta-hydroxyparaconic acid, like other lactones, is hydrolysis. pharmacy180.com This reaction involves the cleavage of the ester bond in the lactone ring, leading to the formation of an open-chain hydroxy acid.
Hydrolysis:
The hydrolysis of the γ-lactone ring is a reversible reaction that can be catalyzed by both acids and bases. pharmacy180.comwikipedia.org Under neutral conditions, the hydrolysis of stable γ-lactones like γ-butyrolactone is slow. researchgate.net However, the presence of the hydroxyl and carboxylic acid groups in this compound may influence the rate and equilibrium of this reaction.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis. The resulting carboxylate is resistant to further nucleophilic attack, making the reaction effectively irreversible. wikipedia.org
The hydrolysis of this compound would result in the formation of a dicarboxylic hydroxy acid. The stability of the lactone ring is a significant factor; five-membered γ-lactones are generally more stable than four-membered β-lactones but less stable than six-membered δ-lactones. mdpi.com
Oxidation:
While hydrolysis represents the most common degradation pathway, oxidation can also occur, particularly at the secondary alcohol (hydroxyl group). pharmacy180.com Oxidative degradation can be initiated by various oxidizing agents and may lead to the formation of keto-paraconic acid derivatives.
| Degradation Pathway | Conditions | Primary Products | Notes |
| Acid-Catalyzed Hydrolysis | Low pH | Open-chain dicarboxylic hydroxy acid | Reversible reaction. |
| Base-Catalyzed Hydrolysis | High pH | Salt of open-chain dicarboxylic hydroxy acid | Generally faster and irreversible. |
| Oxidation | Presence of oxidizing agents | Keto-paraconic acid derivatives | Affects the hydroxyl group. |
Table 1: Summary of Potential Chemical Degradation Pathways for this compound.
Thermal Degradation Studies
γ-Butyrolactone is a thermally stable compound. researchgate.net The thermal decomposition of propionic acid has been studied and is known to produce a mixture of products including methylketene, water, carbon dioxide, ethane, and ethylene (B1197577) at temperatures between 496 and 580°C. rsc.org
The presence of the hydroxyl and carboxylic acid groups in this compound would likely lower its thermal stability compared to unsubstituted γ-butyrolactone. Potential thermal degradation pathways could include:
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide upon heating.
Dehydration: The hydroxyl group could be eliminated, potentially leading to the formation of an unsaturated paraconic acid derivative.
Ring Opening and Fragmentation: At higher temperatures, the lactone ring could open, followed by fragmentation of the resulting open-chain molecule.
| Compound | Decomposition Temperature Range (°C) | Major Decomposition Products |
| Propionic Acid | 496 - 580 | Methylketene, Water, CO2, Ethane, Ethylene rsc.org |
| γ-Valerolactone | >150 (in the presence of catalysts) | 4-Hydroxyvaleric acid (in the presence of water) researchgate.net |
Table 2: Thermal Decomposition Data of Related Compounds.
Enzymatic Degradation Beyond Biosynthesis
While the biosynthesis of paraconic acids involves enzymatic reactions, their degradation by enzymes is also a critical area of study, particularly for understanding their role in biological systems and their biodegradability. Enzymes such as lipases and esterases are known to catalyze the hydrolysis of ester bonds, including those in lactones. acs.orgnih.gov
The enzymatic degradation of polyesters containing γ-butyrolactone units has been investigated. For instance, copolymers of ε-caprolactone and β-butyrolactone have been shown to be degraded by Pseudomonas lipase, with the degradation occurring via surface erosion. acs.org Similarly, copolymers of γ-butyrolactone and ε-caprolactone are also susceptible to enzymatic degradation by Pseudomonas lipase, although the rate of degradation was found to decrease with an increasing content of γ-butyrolactone units. researchgate.net
It is plausible that specific hydrolases could catalyze the ring-opening of this compound to its corresponding open-chain acid. The substrate specificity of such enzymes would be a key determinant of the degradation rate. The degradation of itaconic acid, a structurally related compound, in Aspergillus terreus involves a pathway initiated by the conversion to itaconyl-CoA. nih.gov A similar CoA-mediated pathway could potentially be involved in the metabolism of this compound in some organisms.
| Enzyme Class | Potential Action | Example Substrates |
| Lipases/Esterases | Hydrolysis of the lactone ring | Polyesters of ε-caprolactone and β-butyrolactone acs.org |
| CoA-transferases | Activation of the carboxylic acid | Itaconic acid nih.gov |
Table 3: Potential Enzymes Involved in the Degradation of this compound.
Future Research Directions and Outlook
Elucidation of Uncharacterized Metabolic Enzymes and Transporters
A significant area of future research lies in the discovery and characterization of the enzymes and transport proteins involved in the biosynthesis of beta-hydroxyparaconic acid. Many of the metabolic pathways that produce paraconic acids, particularly in fungi, remain poorly understood. researchgate.net
Genome Mining for Biosynthetic Gene Clusters: The application of genome mining techniques to fungal genomes is a promising strategy for identifying novel biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. researchgate.netmdpi.comcjnmcpu.comnih.gov By analyzing the genomic data of known paraconic acid-producing organisms, researchers can pinpoint uncharacterized enzymes such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), and various tailoring enzymes that are likely involved in its formation. researchgate.net This "bottom-up" approach, leveraging genomic data, offers a powerful alternative to traditional bioactivity-guided screening and can lead to the discovery of entirely new enzymatic functions. nih.gov
Metabolic Engineering and Enzyme Characterization: Once candidate genes are identified, their functions can be elucidated through heterologous expression and in vitro biochemical assays. cjnmcpu.com This will involve characterizing the substrate specificity and catalytic mechanisms of the enzymes. For instance, research into the production of other lactones, such as γ-decalactone in the yeast Yarrowia lipolytica, has highlighted the critical role of enzymes within the β-oxidation pathway. biorxiv.orgnih.govbiorxiv.orgacs.org Metabolic engineering efforts in model organisms like Saccharomyces cerevisiae or Yarrowia lipolytica can be employed to reconstruct the biosynthetic pathway of this compound, allowing for a detailed study of each enzymatic step. biorxiv.orgnih.govbiorxiv.org
Identification of Transport Proteins: The transport of this compound and its intermediates across cellular membranes is another critical, yet uncharacterized, aspect of its metabolism. Research on related compounds like γ-hydroxybutyrate (GHB) and γ-butyrolactone (GBL) has shown that they are substrates for monocarboxylate transporters (MCTs). nih.gov Future studies should investigate whether similar transporters are involved in the efflux of this compound from producer organisms. Understanding these transport mechanisms is crucial for optimizing microbial production strains, as efficient export can prevent intracellular accumulation and potential feedback inhibition or toxicity.
Development of Novel Biocatalytic Routes
The development of efficient and selective biocatalytic methods for the synthesis of this compound is a key area for future research. Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. rsc.orgbohrium.com
Enantioselective Synthesis: Many paraconic acids exhibit biological activity that is dependent on their stereochemistry. Therefore, developing biocatalytic routes for the enantioselective synthesis of this compound is of high importance. nih.gov This could involve the use of isolated enzymes or whole-cell biocatalysts to perform key stereoselective reactions. For example, research on the synthesis of other functionalized lactones has demonstrated the utility of copper-catalyzed radical oxyfunctionalization of alkenes to produce enantiomerically enriched products. acs.org Similarly, lipase-catalyzed kinetic resolution of racemic mixtures has been successfully applied to produce optically active trans-β-aryl-δ-hydroxy-γ-lactones. mdpi.com
Whole-Cell Biotransformation: The use of engineered microorganisms as whole-cell biocatalysts presents a promising approach for the de novo biosynthesis of this compound from simple carbon sources. This strategy has been successfully employed for the production of other valuable lactones. researchgate.net By introducing and optimizing the biosynthetic pathway in a robust industrial microbe, it may be possible to achieve high-titer production.
Expansion of Sustainable Production Platforms
A major focus for the future will be the development of sustainable and economically viable platforms for the large-scale production of this compound. This involves utilizing renewable feedstocks and optimizing fermentation and downstream processing.
Utilization of Renewable Feedstocks: The production of this compound from low-cost, renewable biomass is a key goal for sustainable manufacturing. semanticscholar.org Lignocellulosic biomass, agricultural residues, and crude glycerol (B35011) from biodiesel production are attractive feedstocks. semanticscholar.org Research into the production of other bio-based chemicals, such as itaconic acid and triacetic acid lactone, has demonstrated the feasibility of using such feedstocks. acs.orgmdpi.com For example, techno-economic analyses have been conducted for the renewable production of caprolactone from corn stover, providing a framework for assessing the economic viability of similar processes for this compound. researchgate.net
Process Optimization and Techno-Economic Analysis: Future research will need to focus on optimizing fermentation conditions, including medium composition, pH, and aeration, to maximize product yield and productivity. Furthermore, the development of efficient and cost-effective downstream processing for the recovery and purification of this compound will be critical. researchgate.net Comprehensive techno-economic analysis (TEA) and life cycle assessment (LCA) will be essential to evaluate the economic feasibility and environmental impact of different production routes and to guide research and development efforts toward commercially viable and sustainable processes. acs.orgmdpi.comrsc.org
Exploration of New Non-Medical Materials Applications
While paraconic acids have been investigated for their biological activities, there is a significant opportunity to explore the use of this compound as a building block for novel non-medical materials.
Bio-based Polymers: The lactone ring of this compound makes it a suitable monomer for ring-opening polymerization to produce polyesters. google.com These bio-based polymers could have a wide range of applications, from biodegradable plastics to specialty elastomers. Research on the polymerization of other γ-butyrolactone derivatives has shown that it is possible to create polymers with tunable properties. frontiersin.orgfrontiersin.org For instance, poly(γ-butyrolactone) is a bioresorbable polymer with properties that are ideal for certain applications. researchgate.net The hydroxyl group on this compound offers a site for further chemical modification, allowing for the creation of functional polymers with tailored characteristics.
Specialty Chemicals and Composites: this compound can also serve as a versatile platform chemical for the synthesis of other value-added compounds. Its functional groups can be chemically modified to produce a variety of derivatives with potential applications in areas such as coatings, adhesives, and surfactants. Additionally, it could be incorporated into composite materials. For example, itaconic acid, a related bio-based dicarboxylic acid, is used to produce superabsorbent polymer composites. mdpi.com
Advanced Analytical and Computational Methodologies for Characterization
The development and application of advanced analytical and computational tools will be crucial for the detailed characterization of this compound and its derivatives.
Spectroscopic and Chromatographic Techniques: Advanced spectroscopic methods are needed for the unambiguous identification and structural elucidation of this compound, especially for determining its stereochemistry. Chiral analysis using techniques such as molecular rotational resonance spectroscopy and other spectroscopic methods will be important for distinguishing between enantiomers and determining enantiomeric excess. researchgate.netnih.govresearchgate.net High-performance liquid chromatography (HPLC) with chiral stationary phases will also be a key tool for enantioselective analysis. acs.org
Computational Chemistry: Computational methods are becoming increasingly powerful for predicting the properties and behavior of molecules. Density functional theory (DFT) calculations can be used to compute NMR chemical shifts, which can then be compared with experimental data to confirm the structure and stereochemistry of complex lactones. nih.govumn.edu Computational modeling can also be used to study the conformational landscape of this compound and to understand its interactions with enzymes and other molecules. nih.gov These computational approaches can guide experimental work and accelerate the discovery and development of new applications for this compound.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying beta-hydroxyparaconic acid in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its high sensitivity and specificity. For quantification, isotope dilution with deuterated internal standards minimizes matrix effects . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical for structural confirmation, particularly to distinguish stereoisomers. Recent studies emphasize the importance of optimizing mobile phase pH (e.g., 2.5–3.5) to enhance chromatographic resolution for acidic compounds like this compound .
Q. What synthetic pathways are validated for producing this compound with high enantiomeric purity?
- Methodological Answer : Asymmetric catalysis using chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves enantiomeric excess (ee) >95%. Key steps include hydroxyl-directed epoxidation followed by acid-catalyzed ring-opening. Recent protocols highlight solvent polarity (e.g., dichloromethane vs. THF) as a critical variable in controlling regioselectivity .
Advanced Research Questions
Q. How do conflicting reports on this compound’s biological activity (e.g., enzyme inhibition vs. activation) arise, and how can these contradictions be resolved?
- Methodological Answer : Contradictions often stem from differences in experimental design:
- Concentration gradients : Dose-response curves may reveal biphasic effects (activation at low µM, inhibition at mM ranges).
- Buffer conditions : Phosphate vs. Tris buffers alter metal ion availability, affecting enzyme-cofactor interactions .
- Statistical rigor : Use of Bayesian meta-analysis to reconcile disparate datasets improves confidence in mechanistic conclusions .
- Example : A 2022 study resolved discrepancies in NADP-dependent dehydrogenase inhibition by standardizing assay pH (7.4) and pre-incubation times (30 min) .
Q. What computational strategies are optimal for modeling this compound’s interaction with metalloenzymes?
- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations are preferred for modeling metal-ligand coordination. Key parameters include:
- Active site protonation states : Adjust based on experimental pKa values of coordinating residues.
- Solvent models : Explicit water molecules improve accuracy over implicit solvent models.
- Validation : Compare computed binding energies with isothermal titration calorimetry (ITC) data. Recent work identified a critical Mg-mediated binding mode overlooked in earlier docking studies .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction intermediates. Statistical process control (SPC) charts for critical quality attributes (e.g., ee, yield) reduce variability. A 2023 study reduced batch variability from ±12% to ±3% by controlling reaction temperature gradients (±0.5°C) .
Q. What strategies ensure robust validation of this compound’s proposed metabolic pathways?
- Methodological Answer : Use -labeled isotopologs tracked via LC-MS to map carbon flux. Pair with CRISPR-Cas9 knockout models to confirm enzyme dependency. For example, a 2021 study identified a previously unknown shunt pathway in E. coli by correlating -labeling patterns with transcriptomic data .
Literature and Hypothesis Development
Q. How should researchers prioritize conflicting literature when formulating hypotheses about this compound’s role in oxidative stress?
- Methodological Answer : Apply the CEBELOR framework (Contradiction Evaluation Based on Experimental Logistics and Reporting):
- Variable alignment : Compare studies for consistency in cell lines (e.g., HepG2 vs. primary hepatocytes), ROS detection methods (DCFDA vs. MitoSOX), and negative controls.
- Bias assessment : Use tools like ROBIS to evaluate risk of bias in in vitro vs. in vivo studies. A 2022 meta-analysis excluded 8/15 studies due to inadequate blinding or randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
